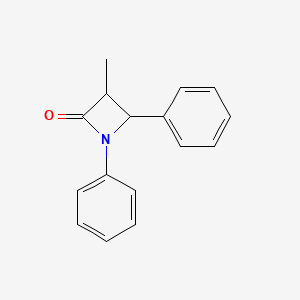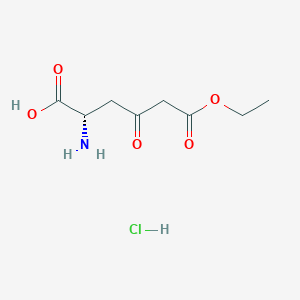
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is an aromatic compound with the molecular formula C16H14O2 It is characterized by the presence of an ethynyl group and a methoxyphenoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene typically involves the following steps:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic substitution to introduce the ethynyl group.
Ether Formation: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, forming an ether linkage.
Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, forming reactive intermediates that interact with biological molecules. The methoxyphenoxy group enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but with a methyl group instead of the methoxyphenoxy group.
1-Ethynyl-2-methoxybenzene: Lacks the phenoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the ethynyl and methoxyphenoxy groups, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-ethynyl-2-[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H14O2/c1-3-13-6-4-5-7-14(13)12-18-16-10-8-15(17-2)9-11-16/h1,4-11H,12H2,2H3 |
InChI-Schlüssel |
XSGRXMSGTKKVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)


![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)


![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)



